
N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide
描述
N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as BQR695, is a novel small molecule compound with potential therapeutic applications in various diseases. It belongs to the class of quinolinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves the inhibition of various signaling pathways such as PI3K/Akt and NF-κB, which are involved in cell growth, survival, and inflammation. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Moreover, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different cell types and tissues. It inhibits the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It also reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages as a research tool in various fields. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies. However, this compound also has some limitations in lab experiments. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. Moreover, its toxicity and side effects need to be carefully evaluated before its use in clinical trials.
未来方向
There are several future directions for the research on N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide. Firstly, its efficacy and safety need to be evaluated in various animal models of cancer, inflammation, and neurological disorders. Secondly, its pharmacokinetics and pharmacodynamics need to be studied in detail to optimize its dosing regimen and route of administration. Thirdly, its potential as a combination therapy with other drugs needs to be explored to enhance its therapeutic efficacy. Fourthly, its mechanism of action needs to be further elucidated to identify its molecular targets and signaling pathways. Lastly, its potential as a diagnostic and prognostic marker in various diseases needs to be investigated.
Conclusion
In conclusion, this compound is a novel small molecule compound with potential therapeutic applications in various diseases. It has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies. Its mechanism of action involves the inhibition of various signaling pathways and enzymes involved in cell growth, survival, and inflammation. Moreover, it has several biochemical and physiological effects in different cell types and tissues. However, its solubility, toxicity, and side effects need to be carefully evaluated before its use in clinical trials. There are several future directions for the research on this compound, which can lead to its development as a novel therapeutic agent.
科学研究应用
N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(4-bromophenyl)-6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c1-14-10-15(2)22-19(11-14)20(12-21(27-22)16-4-3-9-25-13-16)23(28)26-18-7-5-17(24)6-8-18/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIFIWNISXOOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608124.png)
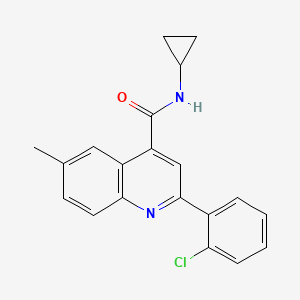
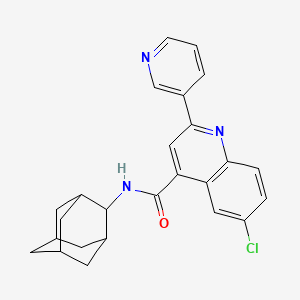
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3608146.png)
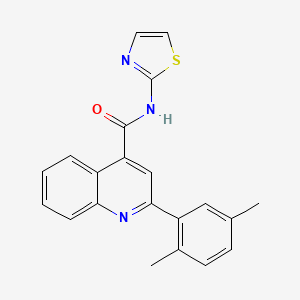
![methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B3608170.png)
![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608175.png)
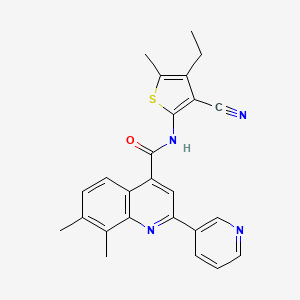
![6-chloro-2-(2-pyridinyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3608189.png)
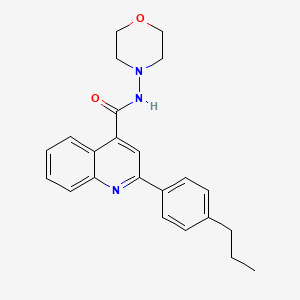

![N-[2-(dimethylamino)ethyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3608231.png)
![2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608234.png)